molecular formula C11H10BrCl6NO3 B14390314 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid CAS No. 88476-42-0

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid

Katalognummer: B14390314
CAS-Nummer: 88476-42-0
Molekulargewicht: 496.8 g/mol
InChI-Schlüssel: ZEVNZVGHTDGKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. Its distinct chemical properties make it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid typically involves multiple steps, including halogenation, nucleophilic substitution, and esterification reactions. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or NBS, followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is unique due to its combination of a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

88476-42-0

Molekularformel

C11H10BrCl6NO3

Molekulargewicht

496.8 g/mol

IUPAC-Name

2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H3BrCl6O/c9-7(10)8-6-4-2-1-3-5-6;5-1-2(12,3(6,7)8)4(9,10)11/h1-5,8H,(H,9,10);12H,1H2

InChI-Schlüssel

ZEVNZVGHTDGKFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)O.C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.